molecular formula C14H14N2O4S B5434118 2-nitro-N-(1-phenylethyl)benzenesulfonamide

2-nitro-N-(1-phenylethyl)benzenesulfonamide

Cat. No. B5434118
M. Wt: 306.34 g/mol
InChI Key: ZHYXXNPABNYAJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the introduction of nitro and sulfonamide functional groups into aromatic rings. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide involves X-ray crystallography for structural determination, indicating complex synthesis routes that might be similar for 2-nitro-N-(1-phenylethyl)benzenesulfonamide (Al-Hourani et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, such as 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide, showcases characteristic features like twisted N-phenyl rings with respect to the benzene ring, which could be analogous in this compound (Główka et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving sulfonamides often include transformations like nitration, halogenation, and intramolecular hydrogen bonding. For instance, the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines demonstrates the reactivity of such groups under electrochemical conditions, which could be relevant for understanding the chemical behavior of this compound (Zanoni & Stradiotto, 1991).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives are closely tied to their molecular structure. For example, the study of conformational properties of ortho-nitrobenzenesulfonamide in gas and crystalline phases reveals insights into intra- and intermolecular hydrogen bonding, which are critical for understanding the solid-state properties and potential applications of such compounds (Giricheva et al., 2011).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including their reactivity, stability, and interactions with other molecules, are essential for their applications in synthesis and material science. For instance, the novel synthesis route for N-(4-halo-2-nitrophenyl)benzenesulfonamide through chemoselective aromatic substitution highlights the versatility and functional group compatibility of these compounds, suggesting potential pathways for the synthesis and modification of this compound (Yu et al., 2022).

Safety and Hazards

The safety information available indicates that 2-nitro-N-(1-phenylethyl)benzenesulfonamide may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-nitro-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-11(12-7-3-2-4-8-12)15-21(19,20)14-10-6-5-9-13(14)16(17)18/h2-11,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYXXNPABNYAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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